12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a fused ring system that includes a benzene ring, a chromene ring, and an oxazine ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves multiple steps and specific reaction conditions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a chromene intermediate, which is then subjected to further reactions to introduce the furan and oxazine rings. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .
Scientific Research Applications
12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds
Mechanism of Action
The mechanism by which 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may bind to these targets and modulate their activity, leading to the observed effects. The exact pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar compounds to 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one include other heterocyclic compounds with fused ring systems. Examples include:
- 11-chloro-3-(2-(3-fluorophenyl)ethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- 3-(2-furylmethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one These compounds share structural similarities but differ in the specific substituents and functional groups attached to the ring system. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18ClNO4 |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
12-chloro-3-(furan-2-ylmethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C20H18ClNO4/c21-17-8-15-13-5-1-2-6-14(13)20(23)26-18(15)16-10-22(11-25-19(16)17)9-12-4-3-7-24-12/h3-4,7-8H,1-2,5-6,9-11H2 |
InChI Key |
JXNJFSCAAMYVNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC=CO5)Cl |
Origin of Product |
United States |
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